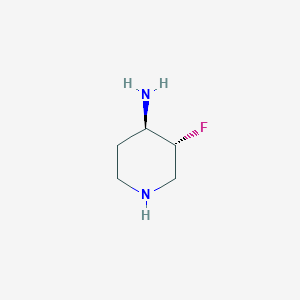

Rel-(3R,4R)-3-fluoropiperidin-4-amine

CAS No.:

Cat. No.: VC18092939

Molecular Formula: C5H11FN2

Molecular Weight: 118.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11FN2 |

|---|---|

| Molecular Weight | 118.15 g/mol |

| IUPAC Name | (3R,4R)-3-fluoropiperidin-4-amine |

| Standard InChI | InChI=1S/C5H11FN2/c6-4-3-8-2-1-5(4)7/h4-5,8H,1-3,7H2/t4-,5-/m1/s1 |

| Standard InChI Key | DEVLCRJHRJHMCX-RFZPGFLSSA-N |

| Isomeric SMILES | C1CNC[C@H]([C@@H]1N)F |

| Canonical SMILES | C1CNCC(C1N)F |

Introduction

Chemical Identity and Structural Features

Rel-(3R,4R)-3-fluoropiperidin-4-amine (molecular formula: C₅H₁₁FN₂; molecular weight: 118.15 g/mol) belongs to the class of fluorinated heterocyclic amines. Its IUPAC name is (3R,4R)-3-fluoropiperidin-4-amine, with the stereochemistry defined by the relative configuration of the fluorine and amine groups on the piperidine ring. Key structural identifiers include:

| Property | Value |

|---|---|

| Canonical SMILES | C1CNCC@HF |

| InChI Key | DEVLCRJHRJHMCX-RFZPGFLSSA-N |

| PubChem CID | 124567289 |

| Boiling Point | Not experimentally determined (estimated: ~200°C) |

The fluorine atom enhances electronegativity and influences the compound’s pharmacokinetic profile by modulating pKa and improving metabolic stability .

Synthesis and Stereochemical Control

The synthesis of Rel-(3R,4R)-3-fluoropiperidin-4-amine involves multi-step processes emphasizing stereoselective fluorination and ring formation. Common methodologies include:

Fluorination Strategies

-

Diethylaminosulfur Trifluoride (DAST): A widely used fluorinating agent for converting hydroxyl groups to fluorides. For example, DAST-mediated fluorination of 3-hydroxypiperidin-4-amine precursors yields the desired fluorinated product.

-

Asymmetric Catalysis: Chiral catalysts, such as Rhodium complexes with cyclooctadiene (COD) ligands, enable enantioselective hydrogenation of fluorinated intermediates .

Key Synthetic Routes

-

Piperidine Ring Formation: Starting from pyridine derivatives, hydrogenation under controlled conditions generates the piperidine backbone. For instance, hydrogenation of 3-fluoropyridine using Rh-CAAC catalysts achieves high diastereoselectivity (>95%) .

-

Amine Protection/Deprotection: Temporary protection of the amine group (e.g., using tert-butyl carbamates) prevents unwanted side reactions during fluorination.

A representative synthesis pathway is summarized below:

| Step | Reagents/Conditions | Yield | Stereochemical Outcome |

|---|---|---|---|

| 1. Fluorination | DAST, CH₂Cl₂, 0°C → RT | 75% | Retention of (R,R) configuration |

| 2. Hydrogenation | H₂ (50 psi), Rh-CAAC, EtOH, 25°C | 88% | >99% diastereomeric excess |

Research Advancements and Applications

Neurodegenerative Disease Therapeutics

Recent studies highlight the role of Rel-(3R,4R)-3-fluoropiperidin-4-amine derivatives in tauopathy imaging. Compound [¹⁸F]75, a radiolabeled analogue, shows peak standardized uptake values (SUV) of 5.0 in primate brains, supporting its translation to human PET studies .

Oncology

Fluoropiperidines are investigated as kinesin spindle protein (KSP) inhibitors. For example, Merck’s MK-0731, featuring a (3R,4R)-3-fluoropiperidine moiety, disrupts microtubule dynamics with IC₅₀ = 3 nM, demonstrating efficacy in xenograft models .

Comparative Analysis with Analogues

Structural modifications significantly impact biological activity:

Future Directions

-

Stereoselective Synthesis: Developing biocatalytic routes (e.g., transaminases) to achieve enantiopure batches .

-

Polypharmacology: Exploring dual-target inhibitors for comorbid conditions (e.g., Alzheimer’s and depression) .

-

Prodrug Strategies: Enhancing solubility via phosphate or ester prodrug formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume